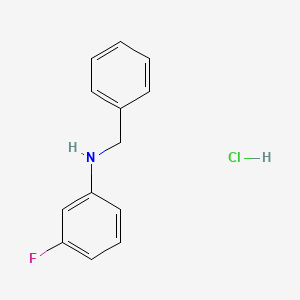

N-Benzyl-3-fluoroaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-3-fluoroaniline hydrochloride is not directly discussed in the provided papers; however, the papers do provide insights into the properties and reactions of structurally related compounds. For instance, the study of N-acyl derivatives of 5-fluorouracil gives an understanding of how acylation can affect the physical properties and reactivity of fluorinated aromatic compounds . Similarly, the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline provides information on the molecular packing and interactions in solid-state for compounds with a benzylidene linkage to a fluorinated aniline .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multiple steps, including acetylation, nitration, and hydrolysis, as seen in the synthesis of 5-fluorobenzimidazolyl-2-thione . The condensation reactions are also common in the synthesis of Schiff base compounds, such as the reaction between 1,4-benzenedicarboxaldehyde and 4-fluoroaniline . These methods could potentially be adapted for the synthesis of N-Benzyl-3-fluoroaniline hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, is determined using X-ray structure analysis, revealing non-planar molecules held together by various intermolecular interactions . Similarly, the Schiff base compound N,N'-(1,4-phenylenebis(methanylylidene))bis(4-fluoroaniline) has a non-planar structure with dihedral angles between the central and terminal rings . These findings suggest that N-Benzyl-3-fluoroaniline hydrochloride may also exhibit complex molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be inferred from studies such as the hydrolysis kinetics of N-acyl derivatives of 5-fluorouracil, which proceed through deacylation reactions . The reactivity of the fluorine atom in the aromatic ring can influence the formation of supramolecular synthons, as seen in the crystal structures of bis-benzylideneanilines . These insights can be applied to predict the reactivity of N-Benzyl-3-fluoroaniline hydrochloride in various chemical reactions.

Physical and Chemical Properties Analysis

The physical properties of fluorinated aromatic compounds, such as solubility and lipophilicity, can be significantly altered by modifications like acylation . The crystallographic studies provide information on the solid-state properties, including molecular packing and intermolecular interactions . The fluorogenic properties of related compounds, such as 3-benzoyl-2-quinolinecarboxaldehyde, are utilized in high-sensitivity chromatographic analysis . These studies suggest that N-Benzyl-3-fluoroaniline hydrochloride may also possess unique physical and chemical properties that could be exploited in various applications.

科学的研究の応用

Fluorescence Probe Development

- Rational Design of Fluorescence Probes : Studies on fluorescein derivatives, closely related to N-Benzyl-3-fluoroaniline structures, have led to strategies for designing functional fluorescence probes for detecting specific biomolecules. This includes probes for singlet oxygen, a reactive oxygen species, highlighting the potential of such compounds in biological detection and imaging applications (Tanaka et al., 2001).

Enzyme Inhibition

- Microwave-Assisted Synthesis and Inhibitory Activities : The synthesis of N-benzylidene-4-fluoroaniline and related compounds has shown strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications for enzyme activators or inhibitors (Çelik & Babagil, 2019).

Prodrug Development

- Prodrugs of 5-Fluorouracil : Research into N-acyl derivatives of 5-fluorouracil, which shares a functional group similarity with N-Benzyl-3-fluoroaniline, investigates the potential of these compounds as prodrugs to enhance drug delivery characteristics. This suggests roles in modifying drug properties for improved therapeutic outcomes (Buur & Bundgaard, 1984).

Reactive Oxygen Species Detection

- Novel Fluorescence Probes for Reactive Oxygen Species : The development of fluorescence probes capable of detecting reactive oxygen species in biological systems points to the utility of fluorinated compounds in creating sensitive detection tools for biological and chemical applications (Setsukinai et al., 2003).

特性

IUPAC Name |

N-benzyl-3-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGOAWRNMHGAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)